molecular formula C8H16N2O B1487441 [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol CAS No. 2168522-32-3

[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol

Cat. No. B1487441
M. Wt: 156.23 g/mol
InChI Key: AHEDRTRPKOOSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol” is also known as cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole . It has a molecular weight of 126.2 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is (3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole . The InChI code is 1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+ . This indicates the compound’s molecular structure and stereochemistry.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound appears as a colorless to yellow liquid . It has a molecular weight of 126.2 . The compound is typically stored at +4°C .

Safety And Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause certain health hazards . The safety data sheet (SDS) for this compound can provide more detailed safety and hazard information .

properties

IUPAC Name

(5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-4-6-2-9-3-7(6)8(10)5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEDRTRPKOOSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 2
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 3
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 4
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 5
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 6
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol

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